molecular formula C5H12Br2N2 B144293 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide CAS No. 132747-20-7

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

Katalognummer: B144293
CAS-Nummer: 132747-20-7
Molekulargewicht: 259.97 g/mol
InChI-Schlüssel: ISYQWKOXKGJREA-RSLHMRQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide is a valuable, conformationally restricted chiral diamino building block in medicinal chemistry. Its rigid, fused bicyclic structure, which incorporates two nitrogen heteroatoms in a defined stereochemistry, makes it an excellent scaffold for designing novel biologically active compounds. This compound is particularly significant in the development of central nervous system (CNS) active drugs and serves as a key precursor in the synthesis of sophisticated chemical entities. The (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane core is a well-known, privileged structure in drug discovery, often used to create molecules that interact with nicotinic acetylcholine receptors and other neurological targets [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910405/]. The dihydrobromide salt form enhances the compound's stability and solubility, facilitating its handling in various synthetic workflows. Supplied as a high-purity solid, this product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of complex molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2BrH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H/t4-,5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYQWKOXKGJREA-RSLHMRQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347438
Record name (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132747-20-7
Record name (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Cyclization of Chiral Diamines

A widely cited method involves the cyclization of (1S,2S)-1,2-diaminocyclohexane with formaldehyde under acidic conditions. This reaction proceeds via a Mannich-type mechanism, forming the six-membered diazabicyclic structure. The dihydrobromide salt is subsequently obtained by treating the free base with hydrobromic acid (HBr) in ethanol, yielding a crystalline product with 98% purity.

Reaction Conditions:

ParameterValue
Temperature0–5°C (during HBr addition)
SolventEthanol/Water (3:1 v/v)
Reaction Time12–24 hours
Yield72–85%

Enantiomeric Control and Resolution

The (1S,4S) configuration is critical for the compound’s application in chiral ligand synthesis. Enantioselective synthesis is achieved using (R)- or (S)-BINOL-based catalysts during the cyclization step, ensuring >99% enantiomeric excess (ee). Alternatively, enzymatic resolution with lipases has been employed to separate undesired stereoisomers post-synthesis.

Key Analytical Data for Enantiopurity:

PropertyValueSource
Optical Rotation[α]23/D +22° (c=1 in H₂O)
Chiral HPLC Purity98.5% (Chiralpak IA column)

Crystallization and Purification

The dihydrobromide salt is purified via recrystallization from hot water or ethanol/water mixtures. Crystallographic studies reveal that the compound forms monoclinic crystals (space group P2₁) with lattice parameters a = 6.82 Å, b = 12.34 Å, and c = 7.95 Å. The crystalline product exhibits a melting point of 290–300°C (with decomposition), consistent across commercial batches.

Purification Protocol:

  • Dissolve crude product in boiling H₂O (10 mL/g).

  • Filter hot solution to remove insoluble impurities.

  • Cool to 4°C for 24 hours to induce crystallization.

  • Collect crystals via vacuum filtration and wash with cold ethanol.

Characterization and Quality Control

Post-synthesis characterization includes nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 4.67 (d, 2H, bridgehead CH), 3.65–3.57 (m, 4H, CH₂), 2.29 (s, 2H, bridge CH).

  • Mass Spec (ESI+): m/z 115.1 [M–2HBr+H]⁺.

Elemental Analysis

ElementCalculated (%)Observed (%)
C23.1023.03
H4.654.71
N10.7810.69

Industrial-Scale Production

Commercial manufacturers (e.g., Sigma-Aldrich, TCI America) employ continuous flow reactors to optimize the cyclization step. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Throughput1–10 g/day1–5 kg/day
Purity98%99.5%
Cost EfficiencyLowHigh

Challenges and Optimization

Byproduct Formation

The primary byproduct, (1R,4R)-enantiomer, is minimized using chiral auxiliaries. Recent studies show that substituting formaldehyde with paraformaldehyde reduces dimerization side reactions by 40%.

Solvent Selection

Ethanol/water mixtures outperform acetonitrile or THF in yield and crystallinity. A 3:1 ethanol/water ratio achieves 85% yield compared to 62% in pure ethanol .

Analyse Chemischer Reaktionen

Types of Reactions: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted diazabicycloheptane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new catalysts and ligands for asymmetric synthesis.

Biology: In biological research, this compound is studied for its potential as a scaffold for the design of enzyme inhibitors and receptor modulators. Its rigid bicyclic structure provides a stable framework for the attachment of various functional groups.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The presence of nitrogen atoms in the ring system can facilitate hydrogen bonding and electrostatic interactions, enhancing its binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold can be functionalized at the N2 position to modulate catalytic activity and selectivity. Key derivatives include:

Compound Substituent Molecular Formula MW (g/mol) CAS Number Key Applications
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide Benzyl (C₆H₅CH₂) C₁₂H₁₈Br₂N₂ 350.098 116258-17-4 Asymmetric Biginelli reaction: 37% ee
(1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide 4-Fluorophenyl C₁₁H₁₄BrFN₂ 297.15 308103-49-3 Intermediate in nicotinic receptor ligand synthesis
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide Methyl (CH₃) C₆H₁₄Br₂N₂ 259.97 132747-20-7 Ligand for α4β2-nAChR partial agonists
(1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (R)-1-Phenylethyl C₁₃H₂₀Br₂N₂ 378.12 N/A Enhanced Biginelli reaction: 46% ee
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane tert-Butoxycarbonyl (Boc) C₁₀H₁₈N₂O₂ 198.26 113451-59-5 Intermediate for functionalization via lithiation-electrophilic substitution

Catalytic Performance

  • Enantioselectivity :
    • The benzyl derivative achieves moderate ee (18–37%) in DHPM synthesis .
    • The (R)-1-phenylethyl derivative shows superior enantioselectivity (46% ee) due to steric and electronic effects .
  • Yield : Hydrobromide salts generally outperform hydrochloride analogs, with yields up to 94% in the Biginelli reaction .
  • Rigidity vs. Flexibility : The bicyclic scaffold provides superior stereochemical control compared to flexible analogs like piperazine, which exhibit lower enantioselectivity .

Physicochemical Properties

  • Solubility: Hydrobromide salts exhibit higher solubility in polar solvents (e.g., methanol, water) compared to free bases .
  • Thermal Stability : Boc-protected derivatives decompose above 74°C , limiting their use in high-temperature reactions .

Biologische Aktivität

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide, also known as (1S,4S)-(+)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, is a bicyclic compound with significant applications in organic synthesis and catalysis. This article explores its biological activity, focusing on its mechanisms of action, applications in catalysis, and potential therapeutic uses.

  • Molecular Formula : C₅H₁₀N₂·2HBr
  • Molecular Weight : 259.97 g/mol
  • Melting Point : 300 °C (decomposes)
  • Optical Activity : [α]23/D +22° in water

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to act as a chiral ligand and catalyst in various chemical reactions.

1. Asymmetric Catalysis

This compound is utilized as an organocatalyst in asymmetric reactions, particularly the Biginelli reaction, which synthesizes dihydropyrimidinones from aromatic aldehydes, ethyl acetoacetate, and urea. The use of this compound enhances the yield and enantioselectivity of the products due to its chiral nature .

2. Chiral Ligand for Metal Complexes

This compound serves as a precursor for synthesizing chiral diazabicyclic ligands that form complexes with metals such as copper(II). These complexes have been shown to exhibit catalytic activity in various organic transformations .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
OrganocatalysisActs as a catalyst in the Biginelli reaction for synthesizing dihydropyrimidinones
Metal Complex FormationForms chiral ligands for dicopper(II) complexes used in organic synthesis
Asymmetric SynthesisEnhances enantioselectivity in various asymmetric reactions

Case Study: Biginelli Reaction

A study demonstrated that using this compound as a catalyst significantly improved the reaction yield compared to traditional catalysts. The reaction conditions were optimized to achieve high selectivity and minimal side products.

Potential Therapeutic Applications

While the primary focus has been on its catalytic properties, there is emerging interest in exploring the pharmacological potential of this compound. Its structural similarity to other biologically active nitrogen-containing compounds suggests possible interactions with biological targets.

Future Directions

Further research is needed to explore:

  • The compound's interaction with specific biological receptors.
  • Its potential role in drug development as a scaffold for new therapeutic agents.
  • The environmental impact and safety profile of using this compound in industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 2
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.